Leptosin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

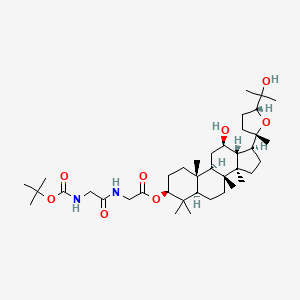

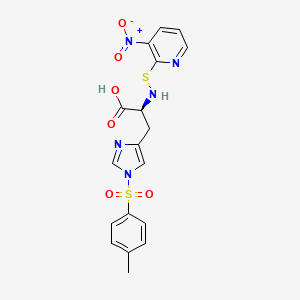

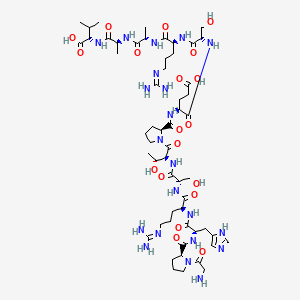

Leptosin D est un alcaloïde thiodikétopiperazine dérivé de champignons. Il est connu pour ses activités biologiques puissantes, y compris la cytotoxicité contre certaines lignées de cellules cancéreuses

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de Leptosin D implique plusieurs étapes, y compris l'utilisation de processus catalytiques photoredox. L'une des étapes clés de sa synthèse est la formation d'une liaison C-C par une réaction de couplage radicalaire initiée par la lumière visible . Les matières premières et les conditions de réaction spécifiques peuvent varier, mais le processus global nécessite un contrôle minutieux des paramètres de réaction pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de this compound n'est pas bien documentée, probablement en raison de sa structure complexe et des défis associés à sa synthèse. Les progrès de la chimie synthétique et de la catalyse photoredox pourraient ouvrir la voie à des méthodes de production plus efficaces à l'avenir.

Analyse Des Réactions Chimiques

Types de réactions

Leptosin D subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.

Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques, telles que la température, le solvant et le temps de réaction, dépendent de la transformation souhaitée.

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent donner différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Biologie : Les propriétés cytotoxiques du composé en font un sujet d'intérêt dans la recherche sur le cancer.

Industrie : Bien que les applications industrielles soient limitées, les propriétés uniques du composé peuvent conduire à des utilisations futures dans divers processus industriels.

Mécanisme d'action

This compound exerce ses effets par le biais de multiples mécanismes. Il inhibe l'activité de la tyrosinase, démontrant une valeur de concentration inhibitrice (CI50) de 28,4 μM . Les cibles moléculaires et les voies impliquées dans son action comprennent les interactions avec les enzymes et les composants cellulaires qui sont essentiels à son activité biologique.

Applications De Recherche Scientifique

Leptosin D has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of photoredox catalysis and radical coupling reactions.

Biology: The compound’s cytotoxic properties make it a subject of interest in cancer research.

Industry: While industrial applications are limited, the compound’s unique properties may lead to future uses in various industrial processes.

Mécanisme D'action

Leptosin D exerts its effects through multiple mechanisms. It inhibits tyrosinase activity, demonstrating an inhibition concentration (IC50) value of 28.4 μM . The molecular targets and pathways involved in its action include interactions with enzymes and cellular components that are critical for its biological activity.

Comparaison Avec Des Composés Similaires

Composés similaires

Leptosin D est structurellement lié à d'autres alcaloïdes thiodikétopiperazine, tels que la gliocladine C et la bionectine A . Ces composés partagent des structures de base similaires, mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques.

Unicité

Ce qui distingue this compound des composés similaires, c'est son profil de cytotoxicité spécifique et les défis synthétiques uniques qu'il présente. Sa puissante activité contre certaines lignées de cellules cancéreuses et la complexité de sa synthèse en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Conclusion

This compound est un composé fascinant qui présente un potentiel important dans divers domaines scientifiques. Sa structure complexe, ses réactions chimiques uniques et ses puissantes activités biologiques en font un sujet de recherche et d'intérêt continus. Au fur et à mesure que les progrès de la chimie synthétique se poursuivent, le plein potentiel de this compound pourrait être réalisé à la fois dans la recherche et les applications industrielles.

Propriétés

Formule moléculaire |

C25H24N4O3S2 |

|---|---|

Poids moléculaire |

492.6 g/mol |

Nom IUPAC |

(1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-18-methyl-14-propan-2-yl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C25H24N4O3S2/c1-13(2)24-22(32)29-20-23(15-9-5-7-11-18(15)27-20,16-12-26-17-10-6-4-8-14(16)17)19(30)25(29,34-33-24)21(31)28(24)3/h4-13,19-20,26-27,30H,1-3H3/t19-,20+,23+,24-,25-/m0/s1 |

Clé InChI |

GXXLXFUKTNCGPR-MAOFURFTSA-N |

SMILES isomérique |

CC(C)[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |

SMILES canonique |

CC(C)C12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)